(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride
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Overview
Description
(5-Oxaspiro[35]nonan-6-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C9H15ClO3S It is a spirocyclic compound, meaning it contains a spiro-connected ring system, which is a unique structural feature that can impart distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a suitable spirocyclic precursor. One common method involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Addition Reactions: The spirocyclic structure may allow for unique addition reactions, particularly with electrophiles or nucleophiles that can interact with the ring system.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Bases: Such as pyridine or triethylamine, to neutralize by-products like hydrochloric acid.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, for reduction reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. Common products include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules, facilitating further chemical transformations.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The spirocyclic structure may also influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(5,8-Dioxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride: A similar spirocyclic compound with an additional oxygen atom in the ring system.
Spiro[cyclopropane-1,2’-steroids]: Spirocyclic compounds with a cyclopropane ring fused to a steroid structure.
Spiro[2.4]heptane derivatives: Compounds with a spirocyclic structure involving a heptane ring.
Uniqueness
(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride is unique due to its specific spirocyclic structure and the presence of the sulfonyl chloride functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic applications and research purposes.
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)7-8-3-1-4-9(13-8)5-2-6-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMBOMHOOCFJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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